molecular formula C23H21N5O3 B2674128 3-benzyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896074-10-5

3-benzyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2674128
CAS RN: 896074-10-5
M. Wt: 415.453
InChI Key: OJYCICGWZHOGMS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound . These techniques can provide information about the arrangement of atoms, the lengths and angles of chemical bonds, and the presence of functional groups.


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes looking at the reactivity of the compound, the conditions under which it reacts, the products of the reaction, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity. Techniques like thermal analysis, spectroscopy, and chromatography might be used .

Scientific Research Applications

Structure-Activity Relationship Studies

Researchers have explored the structure-activity relationships of a series of imidazo[2,1-f]purinones, focusing on their potential as A3 adenosine receptor antagonists. These studies aim to improve the molecules' potency and hydrophilicity by evaluating the effects of substitutions at specific positions. The A3 binding disposition of these compounds was investigated through docking and 3D-QSAR studies, indicating a scientific interest in their role in receptor antagonism and potential therapeutic applications (Baraldi et al., 2008).

Analgesic and Anti-inflammatory Properties

Another area of research involves the analgesic and anti-inflammatory properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives. These compounds have been tested in vivo for their effectiveness in relieving pain and reducing inflammation. Some derivatives showed significant analgesic activity, with effects more potent than acetylic acid, a reference drug. This study suggests that these compounds could be a new class of analgesic and anti-inflammatory agents, worth further evaluation for their pharmacological properties (Zygmunt et al., 2015).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It could also include studying the compound’s behavior in the human body and its potential effects on health .

Future Directions

This could involve suggesting further studies to fully understand the compound’s properties or potential applications. It could also include proposing modifications to the compound’s structure to enhance its properties or reduce its side effects .

properties

IUPAC Name

2-benzyl-6-(4-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-15-13-26-19-20(24-22(26)28(15)17-9-11-18(31-3)12-10-17)25(2)23(30)27(21(19)29)14-16-7-5-4-6-8-16/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYCICGWZHOGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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